4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
Description
4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene core substituted with a propan-2-yloxy group at the para position. The sulfonamide nitrogen is further functionalized with an ethyl linker bearing a pyrazole ring, which is substituted at the 4-position with a pyridin-4-yl group.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15(2)26-18-3-5-19(6-4-18)27(24,25)22-11-12-23-14-17(13-21-23)16-7-9-20-10-8-16/h3-10,13-15,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRQKLARXVMVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a novel sulfonamide derivative that incorporates a pyridinyl-pyrazole moiety. This structure has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A propan-2-yloxy group
- A pyridin-4-yl group attached to a pyrazol ring
- A sulfonamide functional group
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Anti-inflammatory responses
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can inhibit bacterial growth. The mechanism often involves interference with folate synthesis in bacteria, which is crucial for their survival. In vitro tests have demonstrated that the target compound exhibits antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/ml) | Target Organism |
|---|---|---|
| Compound A | 5.0 | S. aureus |
| Compound B | 3.5 | E. coli |
| Target Compound | 4.0 | S. aureus |
Anticancer Activity
The pyrazole moiety is known for its anticancer properties. Preliminary studies suggest that the target compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value around 10 μM.
The proposed mechanism of action for the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis.
- Cell Cycle Arrest : The pyrazole component might interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives can increase ROS levels, contributing to cytotoxicity in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share core sulfonamide or heterocyclic motifs, enabling comparative analysis:
Structural Analysis
- Heterocyclic Diversity : The target compound’s pyridin-4-yl group contrasts with pyridin-2-yl in and piperazinylpyridine in . The 4-position pyridine may enhance π-π stacking in binding pockets compared to 2-substituted analogs.
- Sulfonamide Linker: The ethyl linker between sulfonamide and pyrazole is shorter than the chromenone-ethyl chain in , possibly reducing steric hindrance.
Physicochemical Properties
- Molecular Weight : Estimated ~443.5 g/mol (C20H23N5O3S), intermediate between and .
- Solubility : Sulfonamide and pyridine groups may confer moderate aqueous solubility, but the propan-2-yloxy group could reduce it compared to unsubstituted analogs.
- Melting Point: Not reported, but pyridine-pyrazole systems (e.g., ) often exhibit MPs >150°C due to crystalline packing.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- Structural Features : The compound contains a sulfonamide group (electron-withdrawing), a pyridinyl-pyrazole moiety (hydrogen-bonding capability), and a propan-2-yloxy substituent (hydrophobic/lipophilic influence). These groups collectively affect solubility, stability, and interactions with biological targets .
- Reactivity Insights :
- The sulfonamide group may participate in nucleophilic substitution or hydrogen bonding.
- The pyridine ring enhances π-π stacking, while the pyrazole nitrogen atoms can coordinate with metal ions or engage in acid-base reactions .
Q. What synthetic routes are reported for this compound?
- Methodology :
- Step 1 : Synthesize the pyridinyl-pyrazole intermediate via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions .
- Step 2 : Couple the intermediate with 4-(propan-2-yloxy)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) ensures high purity (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization?
- Key Techniques :
- NMR : - and -NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Resolves crystal packing and confirms 3D conformation (e.g., analogs in ) .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
- Optimization Strategies :
- Catalysis : Use Pd(PPh) or CuI for efficient cross-coupling in pyrazole synthesis .
- Reaction Conditions :
- Temperature: Controlled reflux (110–120°C in xylene) for intermediate formation .
- Solvent: Anhydrous DMF or THF to minimize side reactions .
- Table : Reaction Yield Comparison
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | DMF | 120 | 78 |
| CuI | THF | 100 | 65 |
Q. How can contradictions in reported biological activity data be resolved?
- Approach :
- Dose-Response Studies : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Structural Analog Comparison : Test derivatives with modified pyridinyl or sulfonamide groups to isolate pharmacophores (see SAR table below) .
- Table : SAR of Analogs
| Substituent Modification | Biological Activity Change |
|---|---|
| Pyridine → Pyrimidine | Reduced enzyme inhibition |
| Sulfonamide → Amide | Loss of antimicrobial activity |
Q. What computational strategies predict the compound’s binding mode to target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase) to identify key interactions with the sulfonamide group .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Q. How can solubility and stability challenges be addressed during formulation?
- Solutions :
- Salt Formation : Prepare sodium or potassium salts of the sulfonamide to enhance aqueous solubility .
- Lyophilization : Stabilize the compound in phosphate-buffered saline (PBS) at pH 7.4 .
- Analytical Monitoring : HPLC (C18 column, acetonitrile/water mobile phase) to track degradation under stress conditions (heat, light) .
Methodological Considerations
- Data Reproducibility : Validate synthetic protocols using independent batches and cross-lab collaborations .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
